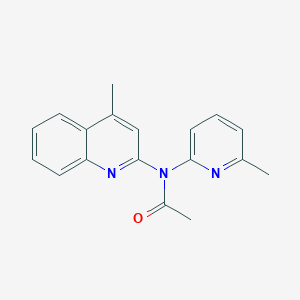

N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-12-11-18(20-16-9-5-4-8-15(12)16)21(14(3)22)17-10-6-7-13(2)19-17/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADPHTWXQYVDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N(C2=NC3=CC=CC=C3C(=C2)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide typically involves the following steps:

Formation of the Acetamide Linkage: This can be achieved by reacting 6-methyl-2-aminopyridine with 4-methyl-2-chloroquinoline in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions for several hours.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine and quinoline rings.

Reduction: Reduction reactions might target the acetamide linkage, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide may have several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Structural Analogues and Similarity Metrics

The compound shares structural homology with other bis-heterocyclic acetamides. Key analogs and their similarity scores (based on structural overlap) include:

Key Observations :

Substituent Impact :

Anticancer Activity

Acetamide derivatives with quinoline or pyridine moieties exhibit notable anticancer properties:

Key Insight: The target compound’s dual heterocyclic system may synergize for kinase inhibition, similar to pyridazinone-based FPR2 agonists (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) .

Antimicrobial and Analgesic Activity

- Antimicrobial : Benzo[d]thiazol-sulfonyl acetamides (e.g., compound 47) show gram-positive antibacterial activity (MIC: 2–4 µg/mL) .

- Analgesic : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) exhibits potency comparable to paracetamol .

Comparison : The target compound’s methyl groups may reduce polarity, limiting water solubility and antimicrobial efficacy compared to sulfonamide derivatives.

SARS-CoV-2 Main Protease Inhibition

Pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX), bind the SARS-CoV-2 protease with affinities <−22 kcal/mol. Critical interactions include:

Physicochemical and Crystallographic Properties

- Crystallography : Meta-substituted trichloro-acetamides (e.g., 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) form asymmetric units influenced by electron-donating groups. The target compound’s methyl groups may promote tighter packing vs. electron-withdrawing substituents .

- Solubility: Methyl groups increase logP values, suggesting moderate solubility in organic solvents (e.g., DMSO or ethanol) .

Biological Activity

N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₁₈H₁₇N₃O

- Molecular Weight: 291.3 g/mol

- CAS Number: 342653-91-2

The compound features a pyridine ring substituted at the 6-position and a quinoline ring substituted at the 4-position, connected via an acetamide linkage. This unique structure may contribute to its distinct biological properties compared to related compounds.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways.

- Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing cellular responses.

- Anti-inflammatory Activity: Similar compounds have shown promise in reducing inflammation by inhibiting nitric oxide production and other inflammatory mediators.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies evaluating related quinoline compounds have demonstrated their ability to inhibit cancer cell proliferation across various cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Quinoline Derivative A | MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| Quinoline Derivative B | HeLa (cervical cancer) | 15 | Cell cycle arrest |

In vitro studies on this compound are necessary to establish its specific anticancer efficacy and mechanism.

Antimicrobial Activity

Quinoline compounds have been investigated for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may exhibit similar activities.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

These findings indicate that the compound could be effective against various pathogens, warranting further exploration.

Case Studies

- Study on Quinoline Derivatives : A study published in Chemistry evaluated a series of quinoline derivatives for their anticancer activity, revealing that modifications in the structure significantly affected their potency against cancer cell lines .

- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of quinoline derivatives, demonstrating that certain modifications led to enhanced activity against resistant strains of bacteria .

Similar Compounds Overview

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(6-Methylpyridin-2-yl)-N-phenylacetamide | Pyridine ring with phenyl substitution | Moderate anticancer activity |

| N-(4-Methylquinolin-2-yl)-N-phenylacetamide | Quinoline ring with phenyl substitution | Antimicrobial properties |

The presence of both pyridine and quinoline rings in this compound may confer unique biological activities compared to these analogs, potentially enhancing its therapeutic applications.

Q & A

Basic: What synthetic routes are recommended for preparing N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine and quinoline precursors. For example:

- Step 1: Substitution reactions to introduce methyl groups at the 6-position of pyridine and 4-position of quinoline, using alkylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Condensation of the modified pyridine and quinoline moieties with acetamide via nucleophilic acyl substitution. Catalysts like EDCI or DCC can enhance coupling efficiency .

Optimization Tips: - Temperature control (60–80°C) minimizes side reactions.

- Solvent selection (e.g., DMF or THF) balances reactivity and solubility.

- Purification via column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can contradictory biological activity data across different assay models be systematically resolved?

Methodological Answer:

Discrepancies may arise from assay-specific variables (e.g., cell line viability, protein expression levels). To resolve these:

- Standardize Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds across studies.

- Validate Target Engagement: Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to hypothesized targets .

- Statistical Analysis: Apply multivariate regression to isolate confounding variables (e.g., solvent effects, incubation time) .

Basic: What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions on the pyridine and quinoline rings. For example, aromatic protons appear in δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (expected [M+H]⁺ ~362.18 g/mol) and fragmentation patterns .

- IR Spectroscopy: Detects acetamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: Which computational approaches are suitable for predicting binding interactions with enzyme targets?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina model interactions with active sites (e.g., kinase domains). The quinoline moiety may engage in π-π stacking with aromatic residues .

- Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., 100 ns trajectories in GROMACS). Monitor hydrogen bonds between the acetamide group and catalytic residues .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC .

- Thermal Stress: Heat at 80°C for 48 hours. Check for decomposition products (e.g., loss of methyl groups) using LC-MS .

- Light Sensitivity: Expose to UV (254 nm) and visible light for 72 hours; quantify photodegradation with UV-Vis spectroscopy .

Advanced: What strategies differentiate this compound’s activity from structurally related analogs?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogs with variations in methyl group positions or acetamide substituents. Test against a panel of targets (e.g., kinases, GPCRs) .

- Crystallographic Analysis: Solve X-ray structures of the compound bound to targets using SHELX-2018/1 for refinement. Compare binding modes with analogs (e.g., hydrogen-bonding networks) .

- Meta-Analysis: Aggregate bioactivity data from public databases (ChEMBL, PubChem) to identify selectivity trends .

Basic: What crystallographic methods are recommended for resolving its 3D structure?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å). Aim for resolution <1.0 Å.

- Structure Solution: Apply direct methods in SHELXT-2018 for phase determination. Refine with SHELXL-2018, incorporating anisotropic displacement parameters .

- Validation: Check geometry with PLATON; ensure R-factor <5% and wR₂ <10% .

Advanced: How can reaction intermediates be isolated and characterized during synthesis?

Methodological Answer:

- Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation (e.g., imine or enolate species) .

- Trapping Intermediates: Quench reactions at 50% conversion. Isolate via flash chromatography and characterize by NMR/MS .

- Computational Support: Optimize intermediate geometries at the B3LYP/6-31G* level to predict spectroscopic signatures .

Basic: What protocols ensure high purity for biological testing?

Methodological Answer:

- Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve impurities. Collect fractions with ≥95% purity .

- Analytical Standards: Cross-validate with commercial reference compounds via TLC (Rf comparison) .

- Lyophilization: Freeze-dry purified samples to prevent hydrolysis during storage .

Advanced: How should pharmacokinetic studies be designed to evaluate bioavailability?

Methodological Answer:

- In Vivo Models: Administer orally and intravenously to rodents. Calculate bioavailability (F) using AUC₀–24h values from plasma LC-MS/MS data .

- Metabolite ID: Incubate with liver microsomes; profile metabolites via UPLC-QTOF. Key Phase I modifications may include hydroxylation or N-demethylation .

- Permeability Assays: Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.